Cinnamoyl-CoA
Cinnamoyl-CoA
Cinnamoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cinnamic acid. It derives from a coenzyme A. It is a conjugate acid of a cinnamoyl-CoA(4-). Cinnamoyl-Coenzyme A is an intermediate in the phenylpropanoids metabolic pathway.
Brand Name:
Vulcanchem
CAS No.:
76109-04-1
VCID:
VC0153736
InChI:
InChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1
SMILES:
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O
Molecular Formula:
C30H42N7O17P3S
Molecular Weight:
897.7 g/mol
Cinnamoyl-CoA
CAS No.: 76109-04-1
Reference Standards
VCID: VC0153736
Molecular Formula: C30H42N7O17P3S
Molecular Weight: 897.7 g/mol
Purity: TLC
CAS No. | 76109-04-1 |
---|---|
Product Name | Cinnamoyl-CoA |
Molecular Formula | C30H42N7O17P3S |
Molecular Weight | 897.7 g/mol |
IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate |
Standard InChI | InChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1 |
Standard InChIKey | JVNVHNHITFVWIX-KZKUDURGSA-N |
Isomeric SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=CC=C4)O |
SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O |
Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O |
Description | Cinnamoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cinnamic acid. It derives from a coenzyme A. It is a conjugate acid of a cinnamoyl-CoA(4-). Cinnamoyl-Coenzyme A is an intermediate in the phenylpropanoids metabolic pathway. |
Purity | TLC |
Synonyms | Cinnamoyl-coa; Cinnamoyl-coenzyme A; (E)-cinnamoyl-CoA; benzylideneacetyl-CoA; 3-phenylacryloyl-CoA; coenzyme A, cinnamoyl- |
Reference | 1. Li L, Cheng X, Lu S, Nakatsubo T, Umezawa T, Chiang VL. Clarification of cinnamoyl co-enzyme A reductase catalysis in monolignol biosynthesis of Aspen. Plant Cell Physiol. 2005 Jul;46(7):1073-82. doi: 10.1093/pcp/pci120. Epub 2005 May 3. PMID: 15870094. 2. Dickert S, Pierik AJ, Linder D, Buckel W. The involvement of coenzyme A esters in the dehydration of (R)-phenyllactate to (E)-cinnamate by Clostridium sporogenes. Eur J Biochem. 2000 Jun;267(12):3874-84. doi: 10.1046/j.1432-1327.2000.01427.x. PMID: 10849007. 3. Chee-Sanford JC, Frost JW, Fries MR, Zhou J, Tiedje JM. Evidence for acetyl coenzyme A and cinnamoyl coenzyme A in the anaerobic toluene mineralization pathway in Azoarcus tolulyticus Tol-4. Appl Environ Microbiol. 1996 Mar;62(3):964-73. doi: 10.1128/AEM.62.3.964-973.1996. PMID: 8975623; PMCID: PMC167860. 4. Sattler SA, Walker AM, Vermerris W, Sattler SE, Kang C. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases. Plant Physiol. 2017 Feb;173(2):1031-1044. doi: 10.1104/pp.16.01671. Epub 2016 Dec 12. PMID: 27956488; PMCID: PMC5291045. 5. Cui X, He R, Yang Q, Shen W, Li M. Theoretical study on the chemical mechanism of enoyl-CoA hydratase and the form of inhibitor binding. J Mol Model. 2014 Sep;20(9):2411. doi: 10.1007/s00894-014-2411-5. Epub 2014 Sep 2. PMID: 25174944. |
PubChem Compound | 6444037 |
Last Modified | Nov 11 2021 |
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